Benzenesulfonamide, N-(1-methylpropyl)-4-nitro-
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Overview
Description
Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- is an organic compound with the molecular formula C10H14N2O4S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 1-methylpropyl group and a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- typically involves the reaction of benzenesulfonyl chloride with 1-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The nitro group is introduced through nitration of the benzenesulfonamide derivative using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced sulfonamide derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-(1-methylpropyl)-: Lacks the nitro group, resulting in different chemical and biological properties.
Benzenesulfonamide, N-(1-methylpropyl)-4-chloro-: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.
Benzenesulfonamide, N-(1-methylpropyl)-4-methyl-:
Uniqueness
Benzenesulfonamide, N-(1-methylpropyl)-4-nitro- is unique due to the presence of both the nitro group and the 1-methylpropyl group. This combination imparts distinct chemical properties, such as increased reactivity in certain reactions and potential biological activity. The nitro group also enhances the compound’s electron-withdrawing capability, influencing its interactions with other molecules.
Properties
CAS No. |
89840-81-3 |
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Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-butan-2-yl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-3-8(2)11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8,11H,3H2,1-2H3 |
InChI Key |
AFESPGHMFBWEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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